Octacosyl octacosanoate
Description
Structure
2D Structure
Properties
CAS No. |
66662-27-9 |
|---|---|
Molecular Formula |
C56H112O2 |
Molecular Weight |
817.5 g/mol |
IUPAC Name |
octacosyl octacosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
InChI Key |
HJVFAGBLJBBLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of Octacosyl Octacosanoate Across Biological and Environmental Systems
Presence in Flora
In the plant kingdom, octacosyl octacosanoate (B1238098) and related very-long-chain wax esters are integral components of cuticular waxes. These waxes form a hydrophobic layer on the epidermis of aerial plant parts, providing protection against environmental stressors.
Identification in Plant Cuticular Waxes (e.g., Musa paradisiaca)
The cuticular wax of plants is a complex mixture of hydrophobic lipids, including very-long-chain fatty acids and their derivatives such as aldehydes, alcohols, alkanes, and wax esters. While specific identification of octacosyl octacosanoate in Musa paradisiaca (banana) is not explicitly detailed in available literature, the chemical composition of banana leaf wax points to the presence of its constituent building blocks. Analysis of banana leaf wax reveals it contains long-chain alkanes, alcohols, esters, aldehydes, and carboxylic acids. isrra.org Specifically, the major fatty acids identified include palmitic acid (C16) and linoleic acid (C18), but also longer-chain acids like behenic acid (C22). isrra.orgresearchgate.net Furthermore, the major long-chain alcohols found after saponification of the wax are octacosanol (B124162) (C28) and triacontanol (B1677592) (C30). isrra.org The presence of octacosanol (the alcohol component of this compound) and other very-long-chain fatty acids strongly suggests that long-chain esters, potentially including this compound, are components of the wax matrix of Musa species.
Occurrence within Agricultural Biomass (e.g., Cereal Straws, in context of related very long chain esters)
Agricultural biomass, particularly cereal straws, represents a significant source of valuable lipophilic compounds, including a diverse array of very-long-chain esters. Detailed analysis of straws from wheat, triticale, rye, and tritordeum has identified high molecular-weight esters as a major chemical class. These esters are formed through the esterification of n-fatty acids and n-fatty alcohols. wikipedia.org
The constituent fatty acids in these esters range from tetradecanoic acid (C14) to octacosanoic acid (C28), while the fatty alcohols range from eicosanol (B47690) (C20) to dotriacontanol (C32). wikipedia.org The resulting wax esters have total carbon numbers ranging from C38 to C56. Although a wide variety of combinations exist, the most abundant ester in triticale, wheat, and tritordeum straw is hexadecanoic acid, octacosyl ester (C16 acid and C28 alcohol). wikipedia.org This highlights that octacosyl-containing esters are significant components of the waxes found in common agricultural residues.
Table 1: Predominant High Molecular-Weight Esters in Various Cereal Straws
| Cereal Type | Most Abundant Ester (Total Carbons) | Primary Composition | Concentration (mg/kg) | Source |
|---|---|---|---|---|
| Triticale | C44 | Hexadecanoic acid, octacosyl ester (C16:C28) | 639 | wikipedia.org |
| Wheat | C44 | Hexadecanoic acid, octacosyl ester (C16:C28) | 241 | wikipedia.org |
| Rye | C42 | Hexadecanoic acid, hexacosyl ester (C16:C26) | 127 | wikipedia.org |
| Tritordeum | C44 | Hexadecanoic acid, octacosyl ester (C16:C28) | 104 | wikipedia.org |
Detection in Plant Organs (e.g., leaves of Rubus steudneri and Salix viminalis, flowers/leaves/stems of Ipomea carnea, as methyl octacosanoate)
Derivatives of octacosanoic acid have been identified in the extracts of various specific plant organs.
Rubus steudneri : In the leaves of Rubus steudneri, gas chromatography-mass spectrometry (GC-MS) analysis of a hexane (B92381) fraction led to the identification of eight important fatty acid moieties. Among these were methyl octacosanoate and octacosyl acetate , confirming the presence of C28 chain compounds in esterified forms within the leaf lipids.
Salix viminalis : The cuticular waxes of willow species, including Salix viminalis (common osier), contain homologous series of wax esters. abcbot.plresearchgate.net These esters are formed from very-long-chain fatty acids and primary alcohols, with total chain lengths ranging from C34 to C52. researchgate.net Analysis of the fatty acid components of these waxes revealed that octacosanoic acid (C28) is one of the most abundant acids, alongside hexacosanoic acid (C26) and tetracosanoic acid (C24). abcbot.plresearchgate.net The presence of high concentrations of octacosanoic acid strongly indicates its incorporation into the wax esters found on the leaf surface of Salix viminalis.
Ipomoea carnea : Extensive GC-MS analyses have been conducted on the flowers, leaves, and stems of Ipomoea carnea (pink morning glory) to identify its chemical constituents. researcherslinks.comresearcherslinks.comresearchgate.net These studies have identified a wide range of compounds, including fatty acids such as n-hexadecanoic acid and octadecanoic acid. researcherslinks.com However, the presence of methyl octacosanoate has not been reported in the analyzed extracts of this particular plant.
Distribution in Fauna
In the animal kingdom, this compound and similar wax esters are found primarily as components of external lipid layers, providing waterproofing and chemical signaling functions, particularly in insects.
Constituent of Insect Cuticular Lipids (e.g., Friesella schrottkyi)
The cuticles of insects are covered in a layer of lipids that prevent desiccation and mediate chemical communication. These cuticular lipids are a complex mixture, with hydrocarbons being a major component, but they also include fatty acids, alcohols, and wax esters. nih.govnih.gov In the stingless bee Friesella schrottkyi, distinct chemical differences exist between the cuticular substances of queens and workers. apidologie.org While hydrocarbons are the most studied, analyses have confirmed the presence of "wax type esters" as part of the complex chemical profile on the cuticle of this species. researchgate.net These esters contribute to the unique chemical signature used for communication and social organization within the colony. researchgate.net
Presence in Apicultural Products (e.g., Propolis, Beeswax)
Honey bee products, particularly beeswax, are rich in wax esters.
Propolis : Searches of scientific literature did not yield specific evidence for the presence of this compound in propolis. Propolis is primarily a mixture of plant resins and bee saliva, and its composition is highly variable depending on the botanical sources available to the bees.
Beeswax : Beeswax is composed mainly of esters of fatty acids and various long-chain alcohols, with wax esters comprising 70-80% of its total composition. wikipedia.orgwikipedia.org The main constituents are esters of long-chain (C30–C32) aliphatic alcohols with fatty acids like palmitate. wikipedia.org Analysis of the free alcohols in beeswax has identified n-octacosanol (C28 alcohol), a direct precursor to this compound. cnxushibeeswax.com The fatty acid components of the esters are typically shorter, in the C12-C20 range. wikipedia.org While triacontanyl palmitate is a principal ester component, the presence of octacosanol within the complex mixture of free alcohols and the high percentage of various other long-chain esters indicate the chemical environment for the formation of diverse wax esters. wikipedia.orgcnxushibeeswax.com
Table 2: General Composition of Beeswax
| Component Class | Approximate Percentage (%) | Source |
|---|---|---|
| Monoesters | 35 | beeculture.com |
| Hydrocarbons | 14 | beeculture.com |
| Diesters | 14 | beeculture.com |
| Free Fatty Acids | 12 | beeculture.com |
| Hydroxy Polyesters | 8 | beeculture.com |
| Hydroxy Monoesters | 4 | beeculture.com |
| Triesters | 3 | beeculture.com |
| Acid Polyesters | 2 | beeculture.com |
| Free Alcohols | 1 | beeculture.com |
| Unidentified | 6 | beeculture.com |
Identification in Abiotic Matrices and Bio-derived Materials
The detection of this compound, a saturated wax ester of significant chain length, in various non-living and biologically derived substances provides insights into biogeochemical cycles and the composition of natural and processed materials. This section details the occurrence of this compound and its precursors in geological records and its relevance in the context of biofuels.
Occurrence in Fossil Records (e.g., Lake Kivu Sediments)
Fossil records, such as sediment cores from ancient lake beds, offer a window into past environmental conditions and the types of organic matter that were present. While direct identification of this compound in the sediments of Lake Kivu in the East African Rift Valley has not been explicitly documented in available research, studies of the lake's organic geochemistry have confirmed the presence of its constituent molecules: very long-chain fatty acids and alcohols.
Analysis of sediment cores from Lake Kivu has revealed an array of extractable organic compounds. Among these are saturated long-chain fatty acids with more than 24 carbon atoms (>) and n-alkanols. researchgate.net The presence of these molecules is significant as they are the precursors for the formation of very long-chain wax esters like this compound. The co-occurrence of octacosanoic acid ( fatty acid) and 1-octacosanol (B7804023) ( alcohol) within the same sedimentary layers would strongly suggest the potential for the natural synthesis and preservation of this compound. The organic matter in Lake Kivu's sediments is primarily derived from bacterial and algal sources, with some input from terrestrial higher plants, which are known producers of long-chain waxy materials. researchgate.net
The table below summarizes the classes of organic compounds identified in Lake Kivu sediments that are relevant to the formation of long-chain wax esters.
| Compound Class | Specific Examples/Chain Lengths | Implication for this compound |
| n-Alkanoic Acids (Fatty Acids) | > | Precursor molecule (Octacosanoic Acid) |
| n-Alkanols (Fatty Alcohols) | Not specified but present | Precursor molecule (1-Octacosanol) |
| Hydroxyalkanoic Acids | Present | Indicates diverse lipid sources |
| n-Alkanes | Present | General biomarker for organic input |
This table is based on the general findings of organic compound classes in Lake Kivu sediments; specific concentrations for octacosanoic acid and 1-octacosanol are not detailed in the provided search results.
Detection in Biofuel and Transesterified Products (e.g., Palm Oil, Microalgal Biodiesel)
The analysis of biofuels is critical for understanding their composition and properties. While this compound is a type of lipid, its presence in common biodiesels like those from palm oil and microalgae is not typically reported, as the transesterification process favors the formation of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).
In the context of palm oil biodiesel , the primary components are the methyl esters of the oil's most abundant fatty acids. Research on the composition of biodiesel from crude palm oil has identified methyl myristate, methyl palmitate, methyl linoleate, methyl oleate, and methyl stearate (B1226849) as the main constituents. iaea.org Very long-chain fatty acids like octacosanoic acid are not major components of palm oil triglycerides, and therefore, this compound is not expected to be a significant product of its transesterification.
Microalgal biodiesel presents a more diverse landscape of lipid types. Some microalgae are known to produce wax esters as storage lipids, which could theoretically include this compound. For instance, the microalga Euglena gracilis is noted for its ability to synthesize wax esters, particularly myristyl myristate (), which is composed of myristic acid () and myristyl alcohol (). researchgate.netresearchgate.net While this demonstrates the capability of microalgae to produce wax esters of significant chain length, the production of a ester like this compound would depend on the specific enzymatic pathways for producing fatty acids and alcohols in a particular species. researchgate.netresearchgate.net Current research on biofuel-producing microalgae such as Haematococcus pluvialis also focuses on the synthesis of wax esters, though specific identification of this compound is not mentioned. frontiersin.orgnih.gov
The following table presents the typical ester compounds identified in palm oil and microalgal biofuels.
| Biofuel Source | Predominant Ester Type | Specific Compounds Identified | Presence of this compound |
| Palm Oil | Fatty Acid Methyl Esters (FAME) | Methyl Palmitate, Methyl Oleate, Methyl Linoleate, Methyl Stearate, Methyl Myristate iaea.org | Not Reported |
| Microalgae (Euglena gracilis) | Wax Esters | Myristyl Myristate () researchgate.netresearchgate.net | Not Reported |
This table illustrates the common ester compounds found in these biofuel sources based on available research, highlighting the absence of direct detection of this compound.
Biosynthesis and Enzymatic Pathways Governing Octacosyl Octacosanoate and Analogous Wax Esters
Molecular Mechanisms of Wax Ester Synthase Activity
The final step in the synthesis of wax esters is catalyzed by wax synthase enzymes, which belong to a broader family of acyltransferases. nih.gov The formation of these esters is intrinsically linked to the production of their precursors—fatty alcohols and fatty acyl-CoAs—which are generated through specific metabolic pathways.
The biosynthesis of wax esters is a two-step process involving the activities of two key enzymes: Fatty Acyl-CoA Reductase (FAR) and Wax Synthase (WS). nih.govgoettingen-research-online.denih.gov
First, a very-long-chain fatty acyl-CoA is reduced to a corresponding primary fatty alcohol. This reaction is catalyzed by FAR, an enzyme that facilitates a two-step reduction via an aldehyde intermediate, typically requiring NADPH as a reductant. goettingen-research-online.denih.gov In bacteria, this reduction can be accomplished by a single alcohol-forming FAR or by a two-enzyme pathway involving an aldehyde-forming fatty acyl-CoA reductase and a separate fatty aldehyde reductase. nih.gov
Second, a Wax Synthase (WS) enzyme catalyzes the esterification of the newly formed fatty alcohol with another fatty acyl-CoA molecule, producing the final wax ester and releasing coenzyme A (CoA). nih.govnih.gov This pathway is crucial for the accumulation of wax esters in various organisms, from bacteria to mammals and plants. nih.govnih.govnih.gov The coordinated expression of FAR and WS genes can lead to the significant accumulation of wax esters, as demonstrated in transgenic plants engineered for wax ester production. goettingen-research-online.de
Reduction: Fatty Acyl-CoA + 2 NADPH → Fatty Alcohol + 2 NADP⁺ + CoA (Catalyzed by FAR)
Esterification: Fatty Alcohol + Fatty Acyl-CoA → Wax Ester + CoA (Catalyzed by WS)
| Enzyme | Function | Substrate(s) | Product(s) | Cofactor |
|---|---|---|---|---|
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols | Fatty Acyl-CoA | Fatty Alcohol | NADPH |
| Wax Synthase (WS) | Esterifies a fatty alcohol with a fatty acyl-CoA | Fatty Alcohol, Fatty Acyl-CoA | Wax Ester | None |
In addition to dedicated wax synthases, a class of bifunctional enzymes known as Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) has been identified in bacteria and plants. nih.govnih.gov These enzymes can catalyze both the synthesis of wax esters and the final step of triacylglycerol (TAG) biosynthesis, which is the acylation of diacylglycerol (DAG). scispace.comnih.gov
The first such enzyme was identified in the bacterium Acinetobacter calcoaceticus. nih.gov This bifunctional protein is unrelated to mammalian or jojoba WS enzymes and shows a preference for C14 and C16 acyl-CoAs. nih.gov In Arabidopsis thaliana, there are 11 annotated WS/DGAT genes. nih.gov The Arabidopsis enzyme WSD1 has been shown to be a key player in the synthesis of stem wax esters. scispace.comnih.gov While WSD1 exhibits both WS and DGAT activity in vitro, its primary function in vivo appears to be wax ester synthesis, as demonstrated by the significant reduction of wax esters in wsd1 mutants. scispace.comnih.gov Expression of the WSD1 gene in yeast results in the accumulation of wax esters but not TAGs, further indicating its predominant role as a wax synthase. nih.gov
These bifunctional enzymes provide a direct link between the metabolic pathways of two major neutral lipid classes, suggesting a potential for regulatory crosstalk in cellular lipid storage and metabolism.
The composition of wax esters within an organism is determined by the substrate specificities of the FAR and WS enzymes, as well as the availability of different fatty acyl-CoA precursors. goettingen-research-online.desemanticscholar.org Studies on various WS enzymes have revealed distinct preferences for the chain length and degree of saturation of both the acyl-CoA and fatty alcohol substrates.
For instance, the jojoba WS utilizes a wide range of saturated and unsaturated acyl-CoAs from C14 to C24, with a preference for C20:1 acyl-CoA, and shows the highest activity with C18:1 alcohol. nih.gov In contrast, a mouse wax synthase exhibits the highest activity with C12:0, C14:0, and C16:0 acyl-CoAs when combined with medium-chain alcohols. semanticscholar.org
Kinetic studies of bacterial WS/DGAT enzymes have revealed differential activity based on the order of substrate addition, suggesting a potential allosteric regulation mechanism based on cellular concentrations of fatty alcohols and acyl-CoAs. nih.govnih.govacs.org The broad substrate range of many bacterial WS/DGAT enzymes has made them attractive targets for biotechnological applications, such as the production of customized wax esters. nih.govnih.govresearchgate.net For the synthesis of octacosyl octacosanoate (B1238098), the responsible WS enzyme would need to efficiently utilize both octacosanoyl-CoA (C28:0) and octacosanol (B124162) (C28:0-OH) as substrates.
| Enzyme Source | Type | Preferred Acyl-CoA Substrates | Preferred Alcohol Substrates | Reference |
|---|---|---|---|---|
| Jojoba (Simmondsia chinensis) | WS | C14 to C24 (Preference for C20:1) | C18:1 | nih.gov |
| Mouse (Mus musculus) | WS | C12:0, C14:0, C16:0 | Medium-chain alcohols | semanticscholar.org |
| Acinetobacter calcoaceticus | WS/DGAT | C14, C16 | C14 to C18 | nih.gov |
| Marinobacter aquaeolei VT8 | WS/DGAT | High activity with various chain lengths | Various chain lengths | nih.govnih.gov |
Biosynthesis in Plant Physiological Processes
In plants, wax esters like octacosyl octacosanoate are key components of the epicuticular wax layer that covers the surfaces of leaves, stems, flowers, and fruits. ubc.caresearchgate.net Their biosynthesis is tightly integrated with the formation of other cuticular wax components and relies on the production of very-long-chain fatty acid (VLCFA) precursors.
The precursors for wax esters are VLCFAs, which are fatty acids with chain lengths of 20 carbons or more. ubc.canih.gov In plants, saturated C16 and C18 fatty acids are synthesized de novo in the plastids. msu.edunih.gov These are then transported to the endoplasmic reticulum (ER), where they are elongated. msu.edunih.gov
The elongation process is carried out by a membrane-bound enzyme complex known as the fatty acid elongase (FAE). ubc.canih.gov This complex catalyzes a cycle of four sequential reactions, adding a two-carbon unit from malonyl-CoA to the growing acyl chain in each cycle. msu.edunih.gov The four enzymes of the FAE complex are:
β-ketoacyl-CoA synthase (KCS)
β-ketoacyl-CoA reductase (KCR)
β-hydroxyacyl-CoA dehydratase (HCD)
enoyl-CoA reductase (ECR)
Through successive cycles of this process, C16 and C18 fatty acids are elongated to produce a range of VLCFAs, with chain lengths often extending to C34 or longer. ubc.camsu.edu The resulting VLCFA-CoAs, such as octacosanoyl-CoA (C28:0-CoA), are the direct precursors for the synthesis of the fatty acid and fatty alcohol moieties of very-long-chain wax esters. nih.gov
Once synthesized, the pool of VLCFA-CoAs in the epidermal cells of plants is channeled into one of two major wax biosynthetic pathways located in the ER. ubc.canih.govmsu.edu
The Acyl-Reduction Pathway (or Primary Alcohol-Forming Pathway): This pathway produces primary alcohols and wax esters. nih.govmsu.eduresearchgate.net A portion of the VLCFA-CoAs is reduced by a FAR to form very-long-chain primary alcohols. These alcohols can then be esterified with another VLCFA-CoA molecule by a WS to form wax esters. nih.govmsu.edu The synthesis of this compound would occur via this pathway, involving the reduction of one molecule of octacosanoyl-CoA to octacosanol, followed by its esterification with a second molecule of octacosanoyl-CoA.
The Decarbonylation Pathway (or Alkane-Forming Pathway): This pathway generates other major wax components, including aldehydes, alkanes, secondary alcohols, and ketones. nih.govmsu.eduresearchgate.net
The final wax components, including wax esters, are then transported from the ER to the plasma membrane and subsequently exported to the plant surface to form the protective cuticular layer. msu.edu The composition and quantity of these waxes are highly regulated and can change in response to developmental cues and environmental conditions. researchgate.net
Regulation of Wax Biosynthesis Gene Expression in Response to Developmental Cues
The biosynthesis of cuticular wax, including long-chain esters like this compound, is a dynamic process, intricately regulated by developmental cues to align with the specific needs of different organs and growth stages. frontiersin.orgresearchgate.net This regulation primarily occurs at the transcriptional level, involving a complex network of transcription factors (TFs) that modulate the expression of wax biosynthetic genes. frontiersin.org
Several families of transcription factors are known to play pivotal roles. The APETALA2/ethylene-responsive factor (AP2/ERF) family, particularly the SHINE (WIN1/SHN1) clade, are well-established regulators. frontiersin.orgnih.gov Homologs of WIN1/SHN1 in various fruits, such as tomato (SlSHN3), sweet cherry, and apple, show expression patterns that coincide with the deposition of the fruit cuticle, indicating their role in regulating cuticular lipid biosynthesis during fruit development. nih.gov In Arabidopsis, other AP2/ERF TFs like WRI1 also regulate wax biosynthesis by directly modulating the expression of genes such as LACS1, KCR1, and WSD1. frontiersin.org
Another critical family is the R2R3-type MYB transcription factors. researchgate.net In Arabidopsis, MYB96 and MYB94 have been identified as direct regulators of key biosynthetic genes, including those for ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductase (KCR1), and wax synthase (WSD1). frontiersin.org Their activity is crucial for wax formation and is often linked to abiotic stress responses, which can overlap with developmental programs. nih.gov Additional MYB factors like MYB30 and MYB106 also contribute to the modulation of cuticle and wax formation. researchgate.netnih.gov
Furthermore, developmental timing and light signals are integrated into the regulatory network. The transcription factor SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 9 (SPL9) and DEWAX act antagonistically to control wax synthesis in response to diurnal cues, with SPL9 promoting and DEWAX repressing the process. nih.gov This regulation is also influenced at a post-transcriptional level by microRNAs, such as miR156, which targets SPL9, adding another layer of control. nih.gov This intricate web of regulators ensures that wax biosynthesis is precisely controlled, allowing plants to adapt their protective cuticle to changing needs throughout their lifecycle. nih.gov
Table 1: Key Transcription Factors Regulating Wax Biosynthesis in Plants
| Transcription Factor Family | Specific Factor(s) | Target Genes/Process | Plant Species (Example) |
|---|---|---|---|
| AP2/ERF | WIN1/SHN1, SlSHN3 | Cuticle formation, cuticular lipid biosynthesis | Arabidopsis, Tomato |
| AP2/ERF | WRI1 | LACS1, KCR1, PAS2, ECR, WSD1 | Arabidopsis |
| R2R3-MYB | MYB94, MYB96 | KCS1/2/6, KCR1, CER1/2/3, WSD1 | Arabidopsis |
| R2R3-MYB | MYB30, MYB106 | Cuticle and wax formation | Arabidopsis |
| SBP | SPL9 | Positive regulation of wax synthesis | Arabidopsis |
| AP2/ERF | DEWAX | Negative regulation of wax synthesis | Arabidopsis |
Microbial Biosynthesis of Wax Esters
Certain microorganisms have the natural ability to synthesize and accumulate wax esters as intracellular storage compounds, serving as reservoirs of carbon and energy. iastate.edusci-hub.ru This capability has positioned them as potential biocatalysts for the sustainable production of these valuable oleochemicals. iastate.edumit.edu The microbial synthesis pathway generally involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of the fatty alcohol with another fatty acyl-CoA molecule. oup.comlabinsights.nl
Enzymatic Synthesis in Prokaryotic Organisms
Several prokaryotic species are notable for their wax ester production, each possessing a specific enzymatic machinery for this purpose.
Marinobacter aquaeolei : This marine bacterium is a model organism for studying wax ester accumulation. nih.gov It possesses a robust pathway where a fatty acyl-CoA is first reduced to a fatty alcohol. nih.gov This conversion can be catalyzed by a fatty aldehyde reductase. labinsights.nlnih.gov In M. aquaeolei VT8, studies have revealed redundancy in the enzymes for this step, with at least two enzymes capable of producing the necessary fatty alcohols in vivo. nih.govnih.gov Subsequently, a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzyme catalyzes the final esterification step, combining the fatty alcohol with a fatty acyl-CoA to form the wax ester. nih.govoup.com The expression of genes central to this pathway is upregulated when the bacterium enters a wax ester accumulating stage, typically under nutrient-limiting conditions. nih.govoup.com
Acinetobacter baylyi : A. baylyi ADP1 is another well-studied bacterium that naturally produces wax esters. nih.govtuni.fi The key enzyme in its pathway is a multifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), which exhibits broad substrate specificity. iastate.edu This enzyme can esterify a wide range of fatty alcohols and fatty acyl-CoAs. iastate.edu The formation of the fatty alcohol precursor is catalyzed by an NADPH-dependent long-chain fatty acyl-CoA reductase (Acr1), which reduces fatty acyl-CoAs (typically C14-C22) to fatty aldehydes. labinsights.nl These aldehydes are then further reduced to fatty alcohols by a fatty aldehyde reductase. labinsights.nl Metabolic engineering efforts, such as overexpressing the fatty acyl-CoA reductase acr1, have significantly increased wax ester yields in this organism. tuni.firesearchgate.net
Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis, synthesizes and accumulates wax esters, not as a primary energy store, but as a response to stress conditions encountered within the host, such as nutrient starvation or nitric oxide stress. researchgate.netplos.orgnih.gov This accumulation is critical for the bacterium to enter a dormant, non-replicating state, which contributes to its persistence and antibiotic tolerance. plos.orgnih.gov The biosynthetic pathway involves fatty acyl-CoA reductases (FCRs) that reduce fatty acyl-CoAs to fatty alcohols. plos.orgnih.gov Two such enzymes, FCR1 (Rv3391) and FCR2 (Rv1543), have been identified. These enzymes require NADPH and show a preference for unsaturated acyl-CoAs like oleoyl-CoA. researchgate.netplos.org The resulting fatty alcohol is then condensed with a fatty acyl-CoA by a wax synthase to form the final wax ester. plos.orgnih.gov
Chemo-Enzymatic and Chemical Synthetic Methodologies for this compound and Derivatives
Beyond biological synthesis, this compound and other long-chain wax esters can be produced through chemical and chemo-enzymatic methods. These approaches offer control over the final product structure but can present environmental and efficiency challenges. iastate.eduoup.com
Traditional chemical synthesis of wax esters involves a two-step process. oup.comgoogle.com First, a long-chain fatty acid (like octacosanoic acid) is reduced to its corresponding fatty alcohol (octacosanol). This is followed by an esterification reaction where the fatty alcohol is combined with another fatty acid molecule. google.com This esterification is a reversible dehydration reaction that typically requires an acid catalyst and heating, along with the rigorous removal of water to drive the reaction to completion. google.comlibretexts.org While effective, these methods can require high energy input and potentially harsh chemical reagents. iastate.edu
Chemo-enzymatic synthesis provides a more sustainable alternative, combining the precision of enzymatic catalysis with the practicality of chemical steps. A common approach is lipase-catalyzed esterification. oup.com In this method, lipases are used as biocatalysts to perform the esterification of a long-chain fatty alcohol and a long-chain fatty acid (or its methyl ester derivative) under milder conditions than purely chemical routes. researchgate.net Immobilized lipases, such as Lipozyme, can effectively catalyze the transesterification between fatty acid methyl esters and a fatty alcohol to produce wax esters with high yields. researchgate.net This approach benefits from the high selectivity of enzymes, reducing the formation of byproducts and simplifying purification. usf.edu The synthesis of precursor molecules, such as functionalized coenzyme A (CoA) esters, can also be achieved through chemo-enzymatic roadmaps, providing the activated acyl donors needed for certain enzymatic esterification reactions. nih.govmdpi.com These hybrid methods leverage the strengths of both chemical and biological catalysis to create efficient and environmentally benign routes to long-chain wax esters. usf.edu
Biological and Ecological Functions of Octacosyl Octacosanoate
Roles in Plant Adaptation and Environmental Interaction
The epicuticular wax layer of plants, where compounds like octacosyl octacosanoate (B1238098) are found, serves as a critical interface between the plant and its environment. This layer is paramount for adaptation and protection against a multitude of stressors.
Contribution to Cuticular Barrier Function and Water Retention
The primary role of the plant cuticle is to form a barrier that minimizes water loss. Very-long-chain wax esters, including octacosyl octacosanoate, are key components of this hydrophobic layer. maxapress.comresearchgate.netnih.govmdpi.com The arrangement and composition of these waxes create a formidable barrier to non-stomatal water loss, which is crucial for plant survival, especially in arid conditions. maxapress.comnih.gov The hydrophobicity of these long-chain esters repels water from the leaf surface, preventing the leaching of essential nutrients and reducing the risk of fungal pathogen germination.
Protective Mechanisms Against Biotic Stressors (e.g., Pathogens, Insect Herbivory)
The plant cuticle, with its constituent wax esters, provides a first line of defense against various biotic threats. This physical barrier can deter insect herbivores by creating a slippery or tough surface that is difficult to walk on or penetrate with their mouthparts. Additionally, the chemical composition of the wax can act as a repellent or feeding deterrent to certain insects.
Furthermore, the hydrophobic nature of the cuticular wax layer, contributed to by compounds like this compound, can prevent the formation of a water film on the leaf surface. This is significant because many fungal spores require free water to germinate and infect the plant. By keeping the leaf surface dry, these waxes inhibit the establishment of fungal and bacterial pathogens. researchgate.netnih.govnih.gov
Mitigation of Abiotic Stressors (e.g., UV Radiation, Temperature Fluctuations)
The epicuticular wax layer plays a role in mitigating the damaging effects of abiotic stressors. While the primary defense against harmful ultraviolet (UV) radiation is often attributed to compounds like flavonoids and other phenolics that absorb UV light, the crystalline structure of some epicuticular waxes can scatter UV radiation, reducing the amount that reaches the sensitive tissues below. mdpi.com
Moreover, the wax layer can help to regulate leaf temperature by reflecting a portion of the incoming solar radiation. This can be particularly important in environments with high light intensity and temperature, helping to prevent overheating and subsequent damage to the photosynthetic apparatus. The barrier properties of the cuticle also extend to protecting against temperature fluctuations and wind, which can increase the rate of water loss. nih.govfrontiersin.orgnih.govmdpi.com
Functions in Insect Chemical Communication and Physiology
In insects, the cuticle is coated with a layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), which include wax esters like this compound. This layer is crucial for both physiological regulation and chemical communication. researchgate.netnih.govnih.govsssup.itswarthmore.edu
Involvement in Cuticular Hydrocarbon (CHC) Profiles and Desiccation Resistance
The most fundamental function of the insect cuticular lipid layer is to prevent water loss and subsequent desiccation, a major threat to small terrestrial organisms with a high surface area-to-volume ratio. Wax esters, with their long, hydrophobic aliphatic chains, contribute significantly to the impermeability of the cuticle to water. researchgate.net The composition and quantity of these lipids can vary between species and even individuals, often correlating with the environmental conditions they inhabit. Insects in more arid environments tend to have a thicker or more complex cuticular lipid layer to enhance their desiccation resistance. nih.gov
The specific blend of CHCs, including various wax esters, forms a unique profile for each species and often for different colonies or even castes within a species.
Mediator in Intra- and Inter-Colonial Recognition in Social Insects
In social insects such as ants, bees, and wasps, CHCs serve as a critical chemical signature for nestmate recognition. researchgate.netresearchgate.netdntb.gov.ua This "colony odor" is a complex blend of various hydrocarbons, and individuals within a colony share a similar profile through grooming and food exchange. This allows them to distinguish between nestmates and non-nestmates, which is essential for maintaining colony integrity and defending against intruders and social parasites.
Interactive Data Table: Examples of Cuticular Wax Components and Their Functions
| Compound Class | Example Compound | Primary Function(s) |
| Wax Esters | This compound | Water repellency, barrier function |
| n-Alkanes | Nonacosane | Desiccation resistance |
| Branched Alkanes | Methyl-heptacosane | Nestmate recognition in ants |
| Alkenes | Tricosene | Pheromonal communication |
| Primary Alcohols | 1-Octacosanol (B7804023) | Cuticle formation |
| Fatty Acids | Palmitic Acid | Precursor for other wax components |
The Silent Language of Waxes: Unraveling the Role of this compound in Insect Societies
The intricate world of insect societies is governed by a complex and often invisible language of chemical cues. Among the vast vocabulary of this chemical communication, cuticular waxes play a pivotal role in maintaining social cohesion and order. This article focuses on a specific chemical compound, this compound, exploring its biological and ecological functions within the complex social structures of insects.
Significance in Insect Social Behavior and Nestmate Discrimination
The epicuticle of insects is coated in a thin layer of lipids, primarily composed of hydrocarbons and wax esters, which serves as a crucial barrier against desiccation. However, the function of these compounds extends far beyond simple waterproofing. In social insects, this waxy layer is imbued with a colony-specific chemical signature, a veritable "coat of arms" that allows individuals to distinguish between nestmates and foreign intruders. This compound, a long-chain wax ester, is a component of this complex chemical profile in some social insects.
Research into the chemical basis of nestmate recognition has revealed that the precise composition of cuticular lipids creates a unique colony odor. While hydrocarbons have been extensively studied in this context, the role of wax esters is increasingly being recognized. In social insects, every member of a colony shares a similar chemical profile, which is acquired through grooming, food sharing (trophallaxis), and contact with the nest material itself. This shared "gestalt" odor acts as a password for entry into the nest and acceptance within the colony.
In bumblebees (Bombus terrestris), the wax that constitutes the nest itself is impregnated with cuticular lipids from the queen and workers. nih.govnih.gov This nest wax emits a characteristic scent profile that is used by workers to recognize their own colony. Chemical analyses of this wax have revealed a complex mixture of hydrocarbons and wax esters, with the composition of these compounds changing with the colony's developmental stage. nih.gov The variation in the wax ester profile contributes to the colony-specific odor, enabling workers to discriminate between their home nest and foreign colonies. nih.gov
The mechanism of nestmate discrimination involves a process of template matching. An insect compares the chemical profile of an encountered individual with an internal template of its own colony's odor. If the profiles match, the individual is accepted as a nestmate. If there is a significant mismatch, an aggressive response is often triggered. The inclusion of long-chain, low-volatility compounds like this compound in the cuticular profile provides a reliable and persistent signal for this close-range assessment.
Table 1: Classes of Chemical Compounds Involved in Insect Social Recognition
| Compound Class | General Role in Social Recognition | Example Insect Species |
| Wax Esters | Contribute to the colony-specific odor profile, providing low-volatility cues for nestmate recognition. | Bombus terrestris (Bumblebee) nih.govnih.gov, Pogonomyrmex barbatus (Harvester Ant) nih.govstanford.edu |
| Hydrocarbons | Primary components of the cuticular profile used for species, colony, and caste recognition. | Most social insects, including various ant and bee species. |
| Alkenes | Often act as more specific signals within the hydrocarbon profile. | Many ant species. |
| Methyl-branched Alkanes | Add complexity and specificity to the colony odor. | Many ant species. |
Broader Ecological and Evolutionary Implications of Wax Ester Presence
The evolution of complex chemical signaling systems based on cuticular lipids is a testament to the adaptive pressures faced by social insects. The primary function of these waxes in preventing water loss was likely the evolutionary precursor to their role in communication. This dual functionality highlights a common evolutionary pathway where existing physiological traits are co-opted for new purposes.
The presence of a diverse array of wax esters, including compounds like this compound, provides a high-dimensional information space for chemical signaling. This complexity allows for the encoding of not just colony membership, but also information about an individual's reproductive status, age, and task within the colony. For example, in some species, the cuticular lipid profile of the queen differs significantly from that of the workers, signaling her reproductive dominance and suppressing the reproductive development of her nestmates.
From an ecological perspective, the colony-specific odor created by these cuticular waxes is a critical component of territorial defense. By enabling the rapid identification and rejection of non-nestmates, colonies can protect their resources from being plundered by competitors. This is particularly important in environments with high densities of competing colonies.
Furthermore, the evolution of these chemical recognition systems has driven a co-evolutionary arms race between social insects and their parasites. Social parasites, such as certain species of beetles and other insects that live within the nests of social insects, have evolved strategies to circumvent this chemical defense. These strategies range from "chemical insignificance," where the parasite produces very low levels of cuticular lipids to avoid detection, to "chemical mimicry," where the parasite synthesizes a cuticular profile that closely matches that of its host colony. The chemical complexity provided by wax esters presents a more challenging code for these parasites to crack.
Advanced Analytical Approaches for the Identification and Quantification of Octacosyl Octacosanoate
Chromatographic Separation Techniques
Chromatography is fundamental to isolating octacosyl octacosanoate (B1238098) from complex mixtures, thereby enabling its accurate analysis. The choice of technique is dictated by the sample matrix and the analytical objective, whether it be comprehensive profiling or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds. For a high-molecular-weight ester like octacosyl octacosanoate, specific conditions are necessary to ensure its successful elution and detection. The analysis typically involves high-temperature capillary columns and temperature programming to facilitate the volatilization of the analyte without thermal degradation. The procedure often involves sample saponification, acidification, extraction, and derivatization of the resulting analytes into their trimethylsilyl (B98337) ether/ester forms before analysis by GC-MS. researchgate.netsigmaaldrich.com
In the GC-MS analysis of complex samples, such as plant extracts, a preliminary fractionation step using techniques like flash chromatography may be employed to isolate a fraction containing long-chain hydrocarbons and esters. phcog.com The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a molecular fingerprint, allowing for the identification of the compound by matching it against spectral libraries. phcog.com For quantitative studies, the instrument can be operated in the selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. researchgate.netsigmaaldrich.com
Table 1: Typical GC-MS Parameters for Long-Chain Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Temperature | 300 °C | Ensures rapid volatilization of the high boiling point analyte. |
| Column Type | DB-5ms (or similar) | A non-polar column suitable for separating hydrophobic molecules. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Oven Program | Initial temp ~200°C, ramped to >300°C | Allows for the separation of compounds with a wide range of boiling points. |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase for ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra and enabling library matching. |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. researchgate.netsigmaaldrich.com |
This table presents generalized parameters that would be a starting point for the analysis of this compound, based on methods for similar long-chain fatty alcohols and acids. researchgate.netbrjac.com.br
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like wax esters. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these non-polar molecules. nih.gov The separation occurs based on the hydrophobic interactions between the analyte and the stationary phase (typically C18). nih.govresearchgate.net
A gradient elution system, often using a mixture of solvents like acetonitrile (B52724) and chloroform (B151607) or dichloromethane (B109758), is employed to effectively separate wax esters from other lipids. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, detection can be achieved using universal detectors such as an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). nih.govresearchgate.net HPLC is a robust method for purifying milligram quantities of long-chain fatty acid esters, which can then be used for further structural elucidation or bioactivity screening. nih.gov
Table 2: Illustrative HPLC Conditions for Wax Ester Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (RP) | Standard for separating non-polar analytes like wax esters. nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Chloroform/Dichloromethane | Allows for the elution of highly retained, non-polar compounds. nih.govresearchgate.net |
| Detector | Evaporative Light-Scattering Detector (ELSD) | Universal detection method suitable for compounds without UV absorbance. nih.govresearchgate.net |
| Mode | Preparative or Analytical | Preparative mode is used for purification, while analytical mode is for quantification. nih.gov |
Automated on-line Liquid Chromatography-Gas Chromatography (LC-GC) represents an advanced hyphenated technique that combines the high separation power of LC for complex matrices with the high-resolution separation and detection capabilities of GC-MS. This approach is highly effective for the direct analysis of target compounds in challenging samples, minimizing manual sample preparation steps. mdpi.comnih.gov
In a potential application for this compound analysis, the LC part of the system would first perform a separation to isolate the wax ester fraction from more polar or non-volatile interfering substances in the sample matrix. The selected fraction containing this compound is then automatically transferred to the GC system for detailed separation and subsequent MS detection. This on-line coupling significantly enhances sensitivity, reduces the risk of contamination, and improves sample throughput. mdpi.comchromatographyonline.com
Spectroscopic Characterization Methodologies
Following chromatographic separation, spectroscopic techniques are essential for the definitive structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. aocs.org High-field NMR methods are increasingly used for molecular identification in complex mixtures without the need for physical separation. nih.gov
For this compound, the ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, a large signal for the numerous methylene (B1212753) (–CH₂–) groups in the long alkyl chains, and distinct signals for the methylene groups adjacent to the ester oxygen. The ¹³C NMR spectrum would similarly provide specific chemical shifts for the carbonyl carbon of the ester, the carbons adjacent to the oxygen, the methylene chain carbons, and the terminal methyl carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ester Group | -COO-CH₂ - | ~4.05 (triplet) | ~64.4 |
| -CH₂ -COO- | ~2.28 (triplet) | ~34.4 | |
| -C =O | - | ~174.0 | |
| Alkyl Chains | -CH₂ -CH₂-COO- | ~1.62 (multiplet) | ~25.0 |
| -COO-CH₂-CH₂ - | ~1.62 (multiplet) | ~28.7 | |
| -(CH₂ )n- (bulk) | ~1.25 (broad singlet) | ~29.7 |
Note: Predicted values are based on standard chemical shifts for long-chain esters and may vary slightly depending on the solvent and instrument frequency. The predictions are derived from general principles of NMR spectroscopy as applied to fatty acid derivatives. aocs.orgaocs.org
Mass Spectrometry (MS), particularly when coupled with GC, provides the molecular weight and crucial structural information through fragmentation analysis. sigmaaldrich.com When a molecule like this compound is subjected to electron ionization (EI), it forms a molecular ion (M⁺•), which is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org
The fragmentation pattern of a long-chain wax ester is predictable. Key fragmentation pathways include cleavage on either side of the ester group. This would result in an acylium ion ([CH₃(CH₂)₂₆CO]⁺) and an ion corresponding to the alcohol chain ([CH₃(CH₂)₂₇]⁺). Another common fragmentation involves a McLafferty rearrangement, which can also provide structural clues. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure, confirming the lengths of both the fatty acid and fatty alcohol chains. libretexts.org
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound (C₅₆H₁₁₂O₂)
| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [CH₃(CH₂)₂₆CO-O-(CH₂)₂₇CH₃]⁺• | 816 | Electron ionization of the parent molecule. |
| Acylium Ion | [CH₃(CH₂)₂₆CO]⁺ | 409 | Cleavage of the C-O bond of the ester. |
| Alcohol Chain Ion | [CH₃(CH₂)₂₇]⁺ | 393 | Cleavage of the O-C bond of the ester. |
| McLafferty Rearrangement Ion | [CH₃(CH₂)₂₆COOH]⁺• | 424 | Rearrangement involving gamma-hydrogen transfer from the alcohol chain. |
Note: The m/z values are calculated based on the most common isotopes. The relative abundance of these ions provides the characteristic mass spectrum. chemguide.co.uklibretexts.org
Optimized Extraction and Derivatization Protocols for Biological Matrices
The accurate identification and quantification of this compound, a very-long-chain wax ester, from complex biological matrices necessitates meticulous optimization of extraction and derivatization protocols. Due to its high molecular weight and nonpolar nature, specialized techniques are required to ensure efficient isolation and to prepare the molecule for chromatographic analysis, primarily gas chromatography-mass spectrometry (GC-MS).
Extraction of this compound from Biological Tissues
The extraction of this compound from biological samples, such as plant epicuticular wax or animal tissues, is a critical first step that significantly influences the accuracy and sensitivity of subsequent analyses. The choice of solvent and extraction method is paramount to achieving high recovery of this lipophilic compound while minimizing the co-extraction of interfering substances.
Commonly, solvent extraction is employed, with the selection of solvents guided by the principle of "like dissolves like." Nonpolar solvents are favored for their ability to solubilize wax esters. Research on the extraction of plant waxes has demonstrated the effectiveness of solvents such as n-hexane, chloroform, and dichloromethane. For instance, studies on plant cuticular waxes often involve dipping the plant material in a solvent like chloroform or a mixture of dichloromethane and methanol (B129727) to dissolve the surface lipids, including wax esters.
Accelerated Solvent Extraction (ASE) has emerged as a more efficient and less labor-intensive alternative to traditional methods. ASE utilizes elevated temperatures and pressures to enhance the extraction process, reducing solvent consumption and extraction time. One study comparing ASE with traditional saponification and esterification for the extraction of plant alkanes and long-chain alcohols found that ASE with hexane (B92381) resulted in a 20% higher recovery of alkanes researchgate.net. While this study did not specifically focus on wax esters, the principles are transferable, suggesting that ASE could significantly improve the extraction efficiency of this compound.
The following table summarizes the effectiveness of various solvents for the extraction of long-chain lipids from plant material, providing a basis for selecting an optimal solvent for this compound.
| Solvent System | Target Analytes | Matrix | Key Findings | Reference |
| n-Hexane (ASE) | Alkanes, Long-Chain Alcohols | Forage Plants | 20% higher recovery of alkanes compared to traditional methods. | researchgate.net |
| Chloroform | Cannabinoids, Waxes | Cannabis | More efficient than light petroleum or ethanol (B145695) for THC extraction. | frontiersin.org |
| Petroleum Ether | Cannabinoids, Waxes | Cannabis | >90% extraction efficiency for CBD and THC. | frontiersin.org |
| Dichloromethane:Methanol | Lipophilic compounds | Propolis | Effective for extracting a broad range of organic compounds, including wax esters. |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its high boiling point, the direct analysis of intact this compound by conventional GC-MS can be challenging, often leading to poor chromatographic peak shape and thermal degradation researchgate.net. While high-temperature GC columns can be used for the analysis of intact wax esters, a common and effective strategy to enhance volatility and improve chromatographic performance is through derivatization nih.gov.
Derivatization typically involves the chemical modification of the analyte to a more volatile and thermally stable form. In the case of this compound, this can be achieved by first hydrolyzing the ester bond to yield octacosanoic acid and 1-octacosanol (B7804023). These resulting fatty acid and fatty alcohol can then be derivatized.
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids and alcohols. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analytes, making them more amenable to GC-MS analysis.
The derivatization of fatty acids and sterols using BSTFA with 1% trimethylchlorosilane (TMCS) at 100°C for 1 hour has been shown to be effective mdpi.com. The resulting TMS-esters of fatty acids are stable and provide good chromatographic separation mdpi.com.
Alkylation , specifically methylation, is another common derivatization method for fatty acids. Reagents such as boron trifluoride-methanol (BF3-methanol) or methanolic hydrogen chloride convert fatty acids to their fatty acid methyl esters (FAMEs) aocs.org. This method is highly effective and widely used for fatty acid analysis. A typical procedure involves heating the sample with BF3-methanol at 60°C for a short period .
The choice between silylation and methylation depends on the specific requirements of the analysis and the presence of other functional groups in the sample. The following table outlines typical conditions for these derivatization reactions.
| Derivatization Method | Reagent | Conditions | Target Analytes | Key Advantages | Reference |
| Silylation | BSTFA + 1% TMCS | 100°C for 1 hour | Fatty Acids, Sterols, Alcohols | Forms stable TMS-derivatives, suitable for a wide range of functional groups. | mdpi.com |
| Methylation | 12-14% BF3-Methanol | 60°C for 5-10 minutes | Fatty Acids | Produces stable FAMEs with excellent chromatographic properties. | |
| Methylation | Methanolic HCl | Reflux for ~2 hours or 50°C overnight | Lipids (including free fatty acids) | All fatty acids are esterified at approximately the same rate. | aocs.orgcolostate.edu |
By carefully selecting and optimizing both the extraction and derivatization protocols, researchers can achieve reliable and accurate quantification of this compound in a variety of biological matrices, paving the way for a better understanding of its biological roles and distribution.
Emerging Research Frontiers and Translational Potential for Octacosyl Octacosanoate Studies
Biotechnological Production of Sustainable Wax Ester Resources
Current industrial-scale production of wax esters relies heavily on chemical processes using petroleum-based feedstocks or, to a lesser extent, enzymatic synthesis. nih.gov These methods face challenges related to sustainability and environmental impact, creating a strong impetus for bio-based alternatives. nih.govnih.gov While natural sources like jojoba oil exist, they are often expensive and produced in low quantities. nih.gov Consequently, metabolic engineering of both plants and microorganisms has emerged as a promising strategy for the renewable and sustainable synthesis of wax esters. nih.gov
Metabolic engineering of oilseed crops presents a compelling strategy for the sustainable production of wax esters tailored for industrial uses. nih.govnih.gov The core of this approach involves the expression of genes encoding two key enzymes: fatty acyl-CoA reductase (FAR), which converts fatty acyl-CoAs into fatty alcohols, and wax synthase (WS), which esterifies these alcohols with another fatty acyl-CoA to form a wax ester. mdpi.com By selecting enzymes with specificities for very-long-chain fatty acids and alcohols, it is theoretically possible to direct a plant's metabolic machinery to produce specific molecules like octacosyl octacosanoate (B1238098).
Several plant platforms have been investigated for wax ester production. Transgenic lines of Brassica carinata (Ethiopian mustard) have been developed to produce up to 25% wax esters in their seed oil. mdpi.com Similarly, transgenic tobacco (Nicotiana benthamiana) plants engineered with a bacterial gene fusion for a wax ester-forming enzyme showed an eight-fold increase in total wax ester levels. slu.se Other non-food oilseed crops like camelina and crambe are also being explored as potential "green factories" for wax esters. researchgate.net
| Plant Species | Genetic Modification | Key Finding | Reference |
|---|---|---|---|
| Brassica carinata | Expression of ScFAR and ScWS genes | Achieved up to 25% wax ester content in seed oil, with abundant species being 22:1/20:1 and 22:1/22:1. | mdpi.com |
| Nicotiana benthamiana (Tobacco) | Expression of a bacterial FAR:WS gene fusion | Resulted in an eight-fold increase in total wax esters at the whole-plant level. | slu.se |
| Crambe abyssinica | Metabolic engineering for wax ester production | Developed as a potential new source of bio-based lubricants with wax esters mixed with triacylglycerols. | researchgate.net |
Microbial fermentation offers a complementary and often more controlled approach for producing wax esters. fao.org Various bacteria and yeasts have been engineered as cell factories for this purpose. The synthesis pathway in prokaryotes involves the formation of fatty alcohols from fatty acyl-CoAs, followed by their esterification, a process catalyzed by a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase. researchgate.net
Several microbial species have shown natural or engineered capabilities for wax ester accumulation, often as intracellular storage compounds under nutrient-limiting conditions. researchgate.net These include bacteria from the genera Acinetobacter, Marinobacter, and Rhodococcus. researchgate.netiastate.edu The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host due to its ability to metabolize hydrophobic substrates like waste cooking oil. iastate.eduresearchgate.net Engineered strains of Y. lipolytica have achieved wax ester titers of 7.6 g/L, representing 57% of the yeast's dry cell weight. iastate.edu Escherichia coli has also been engineered for wax ester production, reaching titers of up to 4.0 g/L within 40 hours. iastate.edu
These microbial systems offer advantages in their ability to utilize a wide range of renewable and affordable feedstocks, including waste streams, which aligns with the principles of a circular economy. fao.orgiastate.edu
| Microorganism | Substrate/Feedstock | Achieved Titer/Yield | Reference |
|---|---|---|---|
| Yarrowia lipolytica (engineered) | Waste Cooking Oil | 7.6 g/L (57% of dry cell weight) | iastate.edu |
| Escherichia coli (engineered) | Not specified | 3.7-4.0 g/L | iastate.edu |
| Acinetobacter sp. | n-Alkanes | Accumulates wax esters as intracellular lipid bodies. | researchgate.net |
Valorization of Agricultural and Biological Byproducts as Sources of Octacosyl Octacosanoate
The valorization of waste streams from agriculture and food production is a critical frontier for sustainable chemical manufacturing. acs.org These byproducts are often rich in lipids and fatty acids, making them ideal feedstocks for producing value-added compounds like wax esters. researchgate.netresearchgate.net This approach not only provides an inexpensive and renewable raw material source but also addresses waste management challenges within a circular economy framework. researchgate.net
Enzymatic synthesis, particularly using lipases, is a key technology in this field. researchgate.net Studies have demonstrated the successful conversion of byproducts such as palm and soybean fatty acid distillates into wax esters using crude lipases produced on agricultural residues like babassu cake. researchgate.net In one study, conversion rates of up to 80% were achieved. researchgate.net Another innovative approach utilized oil extracted from spent coffee grounds, a major byproduct of the coffee industry. nih.govnih.gov Through enzymatic transesterification with fatty alcohols like cetyl and behenyl alcohol, conversion yields as high as 94.5% were obtained. nih.govnih.gov Microbial oils produced by oleaginous yeasts grown on food waste have also been successfully converted into wax esters with yields up to 87.3%. researchgate.net These bio-based wax esters have properties similar to natural waxes and show potential for use in cosmetics, food, and chemical applications. researchgate.net
| Byproduct/Feedstock | Fatty Alcohol Used | Catalyst | Max. Conversion Yield | Reference |
|---|---|---|---|---|
| Spent Coffee Grounds Oil | Behenyl Alcohol | Novozyme 435 (Lipase) | 94.5% (in limonene) | nih.gov |
| Spent Coffee Grounds Oil | Cetyl Alcohol | Novozyme 435 (Lipase) | 90.3% (solvent-free) | nih.gov |
| Soybean Fatty Acid Distillate | Cetyl/Oleyl Alcohol | Crude Fungal Lipase | 80% | researchgate.net |
| Microbial Oil (from food waste) | Behenyl Alcohol | Novozyme 435 (Lipase) | 87.3% | researchgate.net |
Functional Genomics and Proteomics in Elucidating Wax Ester Regulatory Networks
Understanding the complex genetic and protein networks that regulate wax ester biosynthesis is essential for targeted metabolic engineering. Functional genomics and proteomics provide powerful tools to dissect these regulatory pathways on a genome-wide scale. core.ac.uk These approaches correlate changes in the abundance of molecules (transcripts, proteins) with biological processes, allowing researchers to build network models and identify key regulatory genes. taylorfrancis.com
In plant science, these "omics" technologies have been applied to study the biosynthesis of cuticular waxes, which include a variety of long-chain lipids like wax esters. nih.govoup.com For instance, an integrative multi-omic analysis in maize (Zea mays L.) combined genome-wide association studies (GWAS), transcriptome-wide association studies (TWAS), and metabolomics to identify genes associated with cuticular wax composition. nih.govresearchgate.net This study revealed that high molecular weight wax esters play a significant role in predicting cuticular conductance (water loss). nih.govoup.com By integrating these datasets, researchers identified 231 candidate genes, some with known roles in cuticle processes and others that are novel targets for further investigation. nih.govresearchgate.net Similarly, proteomic analyses in quinoa under salt and ethylene (B1197577) stress identified differentially expressed proteins involved in cutin, suberin, and wax biosynthesis, including alcohol-forming fatty acyl-CoA reductases (FARs). mdpi.com These high-throughput methods are crucial for building a comprehensive picture of how wax ester production is regulated in response to developmental and environmental cues. taylorfrancis.comutoronto.ca
Comparative Omics Approaches to Understand Ecological Roles Across Species
Wax esters are found across diverse species, from the cuticles of plants to the tissues of marine organisms, where they serve varied ecological functions such as preventing water loss, providing buoyancy, and storing energy. creative-proteomics.com Comparative omics offers a powerful framework for understanding how these functions evolved and are regulated across different species. By integrating genomics, transcriptomics, proteomics, and metabolomics data from multiple organisms, researchers can identify conserved and species-specific pathways and regulatory elements related to wax ester metabolism.
While comprehensive comparative omics studies on wax ester ecological roles are still emerging, the foundational methodologies are well-established. mdpi.com For example, multi-omics analyses in maize have begun to link the genetic architecture of specific wax ester profiles to physiological traits like drought tolerance. nih.govresearchgate.net A comparative approach would extend such a study to other plant species from different environments (e.g., arid vs. tropical) to understand how wax ester composition has been adapted to confer specific advantages. By comparing the genomes and expression profiles of wax-producing microbes from different ecological niches, one could uncover novel enzymes and pathways. This cross-species analysis is essential for constructing predictive models of how organisms use these lipids to respond and adapt to environmental stress. mdpi.com
Bio-Inspired Material Design Based on Natural Wax Ester Architectures
Nature provides a rich source of inspiration for the design of advanced materials with unique functional properties. nih.gov The field of bio-inspired design learns from the architectural principles found in biological systems—from the macroscale structure of bone to the nanoscale assembly of molecules—to create novel materials. mdpi.comresearchgate.net The unique physical and chemical properties of wax esters, which are determined by the specific combination of their constituent fatty acid and fatty alcohol chains, make them an interesting target for bio-inspired material design. creative-proteomics.com
The self-assembly and architectural arrangement of natural waxes on plant surfaces, for example, create highly water-repellent and protective coatings. Mimicking these structures could lead to the development of new lubricants, polishes, and hydrophobic surface treatments. Recent research has shown that wax esters derived from valorized feedstocks like spent coffee grounds can act as effective structuring agents to create oleogels. nih.gov The gel strength and stability of these materials can be tuned by altering the wax ester concentration, demonstrating the potential to design soft materials with specific rheological properties. nih.gov As additive manufacturing and other advanced fabrication techniques evolve, the principles learned from natural wax architectures could be applied to design and print materials with tailored mechanical and functional properties for industries ranging from cosmetics and food to aerospace. mdpi.comnih.govarchi.fr
Q & A
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Methodological Answer : Adhere to FAIR data principles:
- F indable: Deposit raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo .
- A ccessible: Use open-access formats (e.g., .csv for chromatographic data).
- I nteroperable: Align metadata with CHEMINF standards .
- R eusable: Provide detailed experimental workflows in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
